molecular formula C17H18N2O3 B13406380 methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate

methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate

Cat. No.: B13406380
M. Wt: 298.34 g/mol
InChI Key: GGOZBGIBZUPYGF-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two phenyl groups and an amino acid derivative. Its chiral nature makes it an important molecule for asymmetric synthesis and other stereoselective processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method is the enzymatic asymmetric synthesis, which includes processes such as asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . These methods are highly efficient and provide optically pure products.

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic processes due to their high selectivity and efficiency. The use of flow microreactor systems has also been explored for the synthesis of similar compounds, providing a more sustainable and efficient approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, amine oxides, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylpropanoate
  • Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylbutanoate

Uniqueness

Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate is unique due to its specific stereochemistry and the presence of two phenyl groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate

InChI

InChI=1S/C17H18N2O3/c1-22-17(21)15(13-10-6-3-7-11-13)19-16(20)14(18)12-8-4-2-5-9-12/h2-11,14-15H,18H2,1H3,(H,19,20)/t14-,15-/m0/s1

InChI Key

GGOZBGIBZUPYGF-GJZGRUSLSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)[C@H](C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.